3-Hydroxy Anagrelide-13C3

Description

Properties

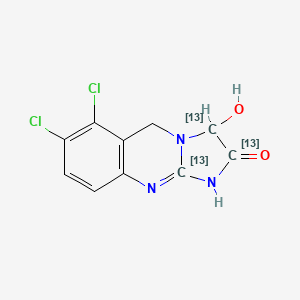

IUPAC Name |

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXTUTDKZVOONF-SKMPNTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Anagrelide-¹³C₃

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Metabolites in Drug Development

In the landscape of modern pharmaceutical research, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of thrombocythemia. Its clinical efficacy and safety are intrinsically linked to its metabolic fate. The primary active metabolite of Anagrelide is 3-Hydroxy Anagrelide (BCH24426), which exhibits comparable pharmacological activity to the parent drug.[1] To meticulously dissect the pharmacokinetics and metabolic pathways of Anagrelide, the use of stable isotopically labeled internal standards is not just advantageous, but essential for generating robust and reliable bioanalytical data.

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy Anagrelide-¹³C₃. The introduction of three ¹³C atoms into the molecule provides a distinct mass shift, enabling its use as an internal standard in quantitative mass spectrometry-based assays, without altering its chemical properties. This allows for precise differentiation from the endogenous, unlabeled metabolite in biological matrices. We will delve into a proposed synthetic strategy, drawing upon established chemical principles for quinazoline derivatives and insights from the synthesis of the unlabeled metabolite. Furthermore, this guide will outline the critical analytical techniques required to confirm the structural integrity, isotopic incorporation, and purity of the final compound.

Proposed Synthesis of 3-Hydroxy Anagrelide-¹³C₃: A Strategic Approach

The synthesis of 3-Hydroxy Anagrelide-¹³C₃ necessitates a multi-step approach, beginning with the synthesis of the isotopically labeled precursor, Anagrelide-¹³C₃. The subsequent introduction of the hydroxyl group at the 3-position presents a key synthetic challenge. The proposed strategy is predicated on adapting known synthetic routes for Anagrelide and its analogs.[2]

Part 1: Synthesis of Anagrelide-¹³C₃

The core of this synthesis lies in the construction of the imidazoquinazoline ring system with the ¹³C labels strategically placed. A plausible route involves the use of ¹³C-labeled glycine or a derivative as a key building block.

Conceptual Synthetic Workflow for Anagrelide-¹³C₃

Caption: Proposed synthetic workflow for Anagrelide-¹³C₃.

Rationale behind Experimental Choices:

-

Starting Materials: The synthesis would commence from commercially available 2,3-dichloro-6-nitrobenzaldehyde and a ¹³C-labeled glycine derivative. The choice of a doubly labeled glycine derivative (e.g., Glycine-¹³C₂,¹⁵N) could provide an even more distinct mass shift for the final product.

-

Reductive Amination: This is a robust and widely used method for forming the crucial C-N bond between the benzaldehyde and the glycine derivative.

-

Nitro Group Reduction: The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.

-

Cyclization: The formation of the imidazoquinazoline core is typically achieved through reaction with cyanogen bromide, which would ideally also be ¹³C-labeled to achieve the desired ¹³C₃ labeling in the final product.

Part 2: Hydroxylation of Anagrelide-¹³C₃ to Yield 3-Hydroxy Anagrelide-¹³C₃

With the labeled Anagrelide-¹³C₃ in hand, the final and most delicate step is the introduction of the hydroxyl group at the 3-position. A direct and selective hydroxylation of the imidazolidinone ring is required. Based on the literature for the synthesis of unlabeled 3-hydroxyanagrelide, a potential method involves a carefully controlled oxidation or a multi-step process involving functionalization of the 3-position followed by hydrolysis.

Detailed Protocol (Hypothetical, based on synthesis of unlabeled analog):

A detailed protocol for this specific transformation is not publicly available. However, based on the synthesis of the unlabeled 3-hydroxyanagrelide, a plausible approach would involve the following conceptual steps:

-

Activation of the 3-position: This could potentially be achieved through N-bromosuccinimide (NBS) bromination under radical initiation, followed by nucleophilic substitution with a hydroxyl equivalent.

-

Direct Oxidation: Alternatively, a direct oxidation using a mild and selective oxidizing agent could be explored, though this may present challenges with regioselectivity and over-oxidation.

It is crucial to note that the development of this specific step would require significant experimental optimization to achieve a reasonable yield and purity.

Comprehensive Characterization of 3-Hydroxy Anagrelide-¹³C₃

Rigorous characterization is imperative to confirm the identity, purity, and isotopic labeling of the synthesized 3-Hydroxy Anagrelide-¹³C₃. The following analytical techniques are essential for a self-validating system.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the molecular weight and isotopic incorporation.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).[3]

-

Chromatography: A reversed-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Data Acquisition: Full scan MS to determine the molecular ion and tandem MS (MS/MS) to study the fragmentation pattern.

Expected Data:

| Parameter | Expected Value for 3-Hydroxy Anagrelide | Expected Value for 3-Hydroxy Anagrelide-¹³C₃ |

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | C₇¹³C₃H₇Cl₂N₃O₂ |

| Monoisotopic Mass | 270.9915 Da | 274.0016 Da |

| [M+H]⁺ | m/z 271.9988 | m/z 275.0089 |

Table 1: Expected Mass Spectrometry Data.

The observation of a molecular ion with a mass shift of +3 Da compared to the unlabeled standard would provide strong evidence for the successful incorporation of the three ¹³C atoms. The fragmentation pattern in MS/MS should be consistent with the core structure of 3-Hydroxy Anagrelide, with the labeled fragments showing the corresponding mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation and confirming the position of the isotopic labels.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of compound.

-

Experiments:

-

¹H NMR: To determine the proton environment and confirm the overall structure.

-

¹³C NMR: Crucial for observing the enriched ¹³C signals and confirming their positions. Due to the low natural abundance of ¹³C, the signals from the labeled positions will be significantly enhanced.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing definitive structural assignment.

-

Expected ¹³C NMR Data:

The key diagnostic feature in the ¹³C NMR spectrum will be the presence of three significantly intense signals corresponding to the labeled carbon atoms. The chemical shifts of these signals will be consistent with the carbon environments in the imidazoquinazoline ring system. For instance, if the labeling is in the C2, C3a, and C9a positions (based on a plausible synthetic route), one would expect to see enhanced signals for the carbonyl carbon and two quaternary carbons within the heterocyclic core.

Purity Assessment

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the chromophore of the molecule absorbs significantly (e.g., around 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A purity of >98% is generally required for use as a reference standard in regulated bioanalysis.

Conclusion: A Vital Tool for Advancing Pharmaceutical Research

The synthesis and characterization of 3-Hydroxy Anagrelide-¹³C₃ represent a critical endeavor in supporting the clinical development and post-marketing studies of Anagrelide. While the synthesis presents notable challenges, a strategic approach leveraging known methodologies for related compounds provides a viable pathway. The rigorous characterization using a suite of orthogonal analytical techniques is non-negotiable to ensure the quality and reliability of this essential internal standard. The availability of a well-characterized 3-Hydroxy Anagrelide-¹³C₃ empowers researchers to conduct highly accurate and precise pharmacokinetic and bioequivalence studies, ultimately contributing to the safer and more effective use of Anagrelide in patients.

References

- Scott, R. B., Downey, K. M., Healy, K. P., Henderson, A. P., Robinson, C. L., Clegg, W., Harrington, R. W., Franklin, R., & Golding, B. T. (2012). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. Heterocycles, 86(2), 1637–1646.

-

PubChem. (n.d.). Anagrelide. Retrieved from [Link]

- Gisslinger, H., et al. (2017). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development, 6(5), 489-497.

-

U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Capsules Label. Retrieved from [Link]

- Patel, J. P., et al. (2016). Process for the preparation of anagrelide and analogues. U.S. Patent No. 8,530,651 B2. Washington, DC: U.S.

Sources

A Technical Guide to the Chemical Properties of 3-Hydroxy Anagrelide-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Labeled Metabolite

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, stable isotope-labeled internal standards are indispensable tools.[1][2] They provide the gold standard for accuracy and precision in quantitative mass spectrometry by mitigating matrix effects and variability in sample processing.[3] This guide focuses on 3-Hydroxy Anagrelide-13C3, the isotopically labeled form of the primary and pharmacologically active metabolite of Anagrelide.

Anagrelide is a platelet-reducing agent used in the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets.[4] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form 3-Hydroxy Anagrelide.[5][6] This active metabolite is a significantly more potent inhibitor of phosphodiesterase 3 (PDE3) than the parent drug, contributing substantially to the overall therapeutic and potential cardiovascular effects.[7] Given that systemic exposure to 3-Hydroxy Anagrelide is approximately twice that of the parent compound, its accurate quantification is paramount for comprehensive PK/PD modeling and safety assessment.[7][8]

3-Hydroxy Anagrelide-13C3 serves as the ideal internal standard for bioanalytical assays designed to measure Anagrelide and its key metabolite. Its chemical and physical properties are virtually identical to the endogenous metabolite, ensuring it behaves similarly during extraction, chromatography, and ionization, yet its mass is distinct, allowing for clear differentiation in a mass spectrometer.[3]

Chemical and Physical Properties

The fundamental characteristics of 3-Hydroxy Anagrelide-13C3 are summarized below. This data is compiled from chemical supplier specifications and inferred from its unlabeled counterpart.

| Property | Value | Source(s) |

| Chemical Name | 6,7-Dichloro-1,5-dihydro-3-hydroxyimidazo[2,1-b]quinazolin-2(3H)-one-13C3 | [9] |

| Synonyms | BCH 24426-13C3; 6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one | [9][] |

| CAS Number | 1219393-12-0 | [9][11][12] |

| Molecular Formula | C₇¹³C₃H₇Cl₂N₃O₂ | [3] |

| Molecular Weight | 275.07 g/mol | [3] |

| Unlabeled MW | 272.09 g/mol | [3][13] |

| Appearance | Pale Yellow to Beige Solid | [9][] |

| Purity | Typically >95% (HPLC) | [13][14] |

| Storage | -20°C to -86°C; Protect from light | [9][] |

Solubility Profile

The solubility of 3-Hydroxy Anagrelide-13C3 is crucial for its application in preparing stock solutions and standards for bioanalysis.

-

Organic Solvents : Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Trifluoroacetic Acid (TFA).[] For the related compound Anagrelide Hydrochloride, solubility is approximately 2 mg/mL in DMSO and 0.25 mg/mL in DMF.[15]

-

Aqueous Solutions : Sparingly soluble in aqueous buffers. The solubility of the parent drug, Anagrelide, is highly pH-dependent. Between pH 4 and pH 8, its solubility is very low (1.2 µg/mL).[16] It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[15]

Expert Insight: The practice of dissolving the standard in DMSO before diluting with aqueous media is standard procedure to prevent precipitation in analytical workflows. Given the low aqueous solubility of the unlabeled compound, it is critical to ensure the final concentration of DMSO in the analytical sample is low enough (typically <1%) to not interfere with chromatographic separation or cause deleterious effects on the column.

Stability and Handling

Understanding the stability of 3-Hydroxy Anagrelide-13C3 is essential for ensuring the integrity of stock solutions and the accuracy of quantitative results.

-

Aqueous Stability : The unlabeled metabolite, 3-Hydroxy Anagrelide, has been shown to be unstable in aqueous buffer at pH 7.4. It readily equilibrates with a structural isomer, 6,7-dichloro-1-hydroxy-3,5-dihydroimidazo[1,2-alpha]-quinazolin-2-one, and also undergoes hydrolysis.[7][17] The half-life of 3-Hydroxy Anagrelide under these conditions was determined to be approximately 40 hours.[17] This finding underscores the importance of preparing fresh aqueous standards and storing stock solutions in aprotic organic solvents at low temperatures.

-

Storage : Long-term storage should be at -20°C or -86°C in a tightly sealed container, protected from light to prevent photodegradation.[9][] Stock solutions prepared in organic solvents like DMSO should be stored at -20°C and can be stable for up to 3 months.[18]

Trustworthiness Pillar: The inherent instability of the analyte in aqueous solutions is a critical variable. A self-validating protocol must account for this. By using a stable isotope-labeled internal standard (SIL-IS) like 3-Hydroxy Anagrelide-13C3, any degradation that occurs to the analyte during sample preparation and analysis will be mirrored by the SIL-IS. This co-degradation ensures that the ratio of analyte to internal standard remains constant, thus preserving the accuracy of the quantification.

Synthesis and Isotopic Labeling

While the precise, proprietary synthesis pathway for 3-Hydroxy Anagrelide-13C3 is not publicly available, the general approach involves multi-step chemical synthesis.[19] The synthesis of the unlabeled racemic compound has been documented.[7][17] The introduction of the three ¹³C atoms would occur through the use of a ¹³C-labeled precursor during the synthesis of the core imidazoquinazoline structure.[20]

Caption: Conceptual workflow for the synthesis of 3-Hydroxy Anagrelide-13C3.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary application of 3-Hydroxy Anagrelide-13C3 is as an internal standard for the quantification of 3-Hydroxy Anagrelide and often the parent drug, Anagrelide, in biological matrices such as plasma.

Rationale for Use as an Internal Standard

The ideal internal standard should co-elute with the analyte and experience identical ionization suppression or enhancement. While deuterium-labeled standards are common, they can sometimes exhibit slight chromatographic shifts from the analyte. ¹³C-labeled standards are considered superior as the heavier isotope has a negligible effect on retention time, ensuring co-elution and more accurate compensation for matrix effects.[11]

Caption: Workflow for bioanalytical sample quantification using a SIL-IS.

Protocol: Quantification of Anagrelide and 3-Hydroxy Anagrelide in Human Plasma

This protocol is adapted from validated methods for Anagrelide bioanalysis and represents a robust workflow.[5]

1. Preparation of Stock and Working Solutions: a. Primary Stock Solutions (1 mg/mL): Separately dissolve 3-Hydroxy Anagrelide and 3-Hydroxy Anagrelide-13C3 (Internal Standard, IS) in DMSO to obtain 1 mg/mL stock solutions. b. Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile:water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). c. Internal Standard Working Solution: Dilute the IS stock solution with 50:50 acetonitrile:water to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Internal Standard Working Solution to all tubes (except blank matrix) and vortex briefly. c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a new set of tubes or a 96-well plate. g. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A).

3. LC-MS/MS Conditions: a. LC System: UPLC/HPLC system (e.g., Waters Acquity, Sciex Exion). b. Column: C18 reverse-phase column (e.g., Ascentis® C18, 2.1 x 100 mm, 2.7 µm).[5] c. Mobile Phase A: 0.1% Formic Acid in Water.[5] d. Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[5] e. Gradient:

- 0.0-0.5 min: 10% B

- 0.5-3.0 min: Ramp to 95% B

- 3.0-4.0 min: Hold at 95% B

- 4.0-4.1 min: Return to 10% B

- 4.1-5.0 min: Equilibrate at 10% B f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL. h. MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500). i. Ionization Mode: Electrospray Ionization, Positive (ESI+). j. Detection Mode: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters (MRM Transitions):

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| 3-Hydroxy Anagrelide | 272.0 | To be optimized | Based on unlabeled MW[3] |

| 3-Hydroxy Anagrelide-13C3 (IS) | 275.1 | To be optimized | Based on labeled MW[3] |

| Anagrelide | 256.1 | 199.0 | Example transition[5] |

Expert Insight: The product ions for 3-Hydroxy Anagrelide and its ¹³C₃-labeled counterpart must be determined experimentally via infusion and fragmentation (MS/MS) analysis. The ¹³C₃ label is on the imidazoquinazoline core, so fragmentation patterns should be similar to the unlabeled analyte, with a corresponding +3 Da shift in fragments that retain the ¹³C atoms.

5. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. b. Apply a weighted (e.g., 1/x²) linear regression to the calibration curve. c. Determine the concentration of the unknown samples by interpolating their peak area ratios from the regression line.

Conclusion

3-Hydroxy Anagrelide-13C3 is a meticulously designed tool essential for the rigorous demands of modern drug development. Its chemical properties, chosen to perfectly mirror its endogenous, active metabolite counterpart, enable researchers to achieve the highest level of accuracy in bioanalytical quantification. Understanding its solubility, stability, and the principles of its application allows scientists to develop and validate robust LC-MS/MS methods, ultimately leading to a more complete and reliable understanding of the pharmacology of Anagrelide.

References

-

Drugs.com. (2025, December 10). Anagrelide: Package Insert / Prescribing Information / MOA. [Link]

-

Stove, C. et al. (2011, December 30). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. [Link]

-

Axios Research. 3-Hydroxy Anagrelide-13C3. [Link]

-

Scott, R. B., et al. (2012). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. ResearchGate. [Link]

-

Scott, R. B., et al. (2012, October 30). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. Newcastle University ePrints. [Link]

-

Pharmaffiliates. 3-Hydroxy Anagrelide-13C3. [Link]

-

Sandoz Canada Inc. (2020, June 22). PRODUCT MONOGRAPH Pr SANDOZ ANAGRELIDE. [Link]

-

PubChem. Anagrelide. [Link]

-

Yilmaz, B., et al. (2025, August 15). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. National Institutes of Health. [Link]

-

Dennig, A., et al. (2023). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. MDPI. [Link]

-

EMA. Anagrelide Viatris. [Link]

-

Pharmaffiliates. Anagrelide-Impurities. [Link]

-

Axios Research. Anagrelide. [Link]

-

Ramirez, L. C., et al. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

Kalgutkar, A. S., & Soglia, J. R. (2008, August 15). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

-

Veeprho. Anagrelide Impurities and Related Compound. [Link]

-

EMA. Anagrelide Viatris | EMA. [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 11. 3-Hydroxy Anagrelide-13C3 (~80%) | LGC Standards [lgcstandards.com]

- 12. 3-Hydroxy Anagrelide-13C3 - CAS - 1219393-12-0 | Axios Research [axios-research.com]

- 13. 3-Hydroxy Anagrelide | CAS 733043-41-9 | LGC Standards [lgcstandards.com]

- 14. 3-Hydroxy Anagrelide | CAS 733043-41-9 | LGC Standards [lgcstandards.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 18. Anagrelide hydrochloride CAS#: 58579-51-4 [m.chemicalbook.com]

- 19. veeprho.com [veeprho.com]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Role of 3-Hydroxy Anagrelide-13C3 in Anagrelide Metabolism Studies

This guide provides an in-depth technical examination of the critical role of the stable isotope-labeled metabolite, 3-Hydroxy Anagrelide-13C3, in the accurate study of Anagrelide's metabolism and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the bioanalytical methodologies underpinning the clinical assessment of this important therapeutic agent.

Introduction: The Clinical Context of Anagrelide

Anagrelide is a platelet-reducing agent used in the treatment of thrombocythemia, a condition characterized by an abnormally high platelet count, particularly in patients with myeloproliferative neoplasms.[1][2] Its primary therapeutic action is to reduce the risk of thrombotic events by interfering with the maturation of megakaryocytes, the precursors to platelets in the bone marrow.[3][4] A thorough understanding of Anagrelide's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic window, ensuring patient safety, and predicting potential drug-drug interactions. Central to this understanding is the characterization of its metabolic fate, which is dominated by the formation of a pharmacologically active metabolite.

Section 1: The Metabolic Landscape of Anagrelide

Anagrelide undergoes extensive and rapid metabolism following oral administration, primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1][5][6] Less than 1% of the parent drug is excreted unchanged in the urine.[2][5] The biotransformation of Anagrelide yields two principal metabolites:

-

3-Hydroxy Anagrelide (BCH24426): This is a pharmacologically active metabolite. It exhibits a platelet-lowering potency similar to the parent drug, Anagrelide.[1][2] However, its significance is amplified by two key factors: its plasma exposure (as measured by AUC) is approximately twice that of Anagrelide, and it is a substantially more potent inhibitor of phosphodiesterase 3 (PDE3)—about 40 times more potent than the parent compound.[1][5][7] This potent PDE3 inhibition is linked to cardiovascular side effects like palpitations and tachycardia.

-

RL603 (2-amino-5,6-dichloro-3,4,-dihydroquinazoline): This is a pharmacologically inactive metabolite.[1][8]

Given that the active metabolite, 3-Hydroxy Anagrelide, circulates at higher concentrations and possesses greater PDE3 inhibitory activity than the parent drug, its accurate quantification is not just supplementary but essential for a complete pharmacokinetic and pharmacodynamic assessment.

Section 2: The Analytical Imperative for a Stable Isotope-Labeled Internal Standard

The accurate measurement of drug and metabolite concentrations in complex biological matrices like human plasma is a significant analytical challenge. The primary obstacles are matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte in the mass spectrometer's source, and variability introduced during sample preparation (e.g., extraction recovery).[9]

To overcome these issues, bioanalytical methods rely on the use of an internal standard (IS). The ideal IS is a compound that behaves identically to the analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by the detector. A Stable Isotope-Labeled Internal Standard (SIL-IS) is the undisputed gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[10][11] A SIL-IS is chemically identical to the analyte but has several heavier isotopes (e.g., ¹³C, ²H, ¹⁵N) incorporated into its structure. This mass difference allows the mass spectrometer to differentiate it from the analyte, while its identical physicochemical properties ensure it accurately tracks and corrects for any analytical variability.[9]

Section 3: 3-Hydroxy Anagrelide-13C3 — The Ideal Analytical Tool

For the reasons outlined above, quantifying the active metabolite 3-Hydroxy Anagrelide requires its own dedicated SIL-IS. 3-Hydroxy Anagrelide-13C3 is the stable isotope-labeled analogue of this key metabolite, designed specifically for this purpose.[12][13]

Causality of Experimental Choice: The decision to use 3-Hydroxy Anagrelide-13C3 as the IS for quantifying 3-Hydroxy Anagrelide is based on the core principle of analytical chemistry: to minimize variance. By using a SIL-IS of the metabolite itself, researchers ensure that any loss during extraction, or any suppression of ionization due to the plasma matrix, affects both the analyte and the IS to the same degree. The ratio of their signals remains constant, leading to high precision and accuracy in the final concentration measurement. Using the labeled parent drug (Anagrelide-¹³C₃) to quantify the metabolite would be inappropriate, as their differing chemical structures could lead to different extraction efficiencies and chromatographic behaviors.

Section 4: Experimental Protocol — A Validated LC-MS/MS Workflow

This section details a representative, self-validating protocol for the quantification of 3-Hydroxy Anagrelide in human plasma, employing 3-Hydroxy Anagrelide-13C3 as the internal standard.

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled 3-Hydroxy Anagrelide in a suitable organic solvent (e.g., DMSO or Methanol).

-

Create a series of calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range that covers the expected in-vivo levels.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Aliquot 100 µL of each sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.

-

Add 50 µL of the 3-Hydroxy Anagrelide-13C3 internal standard working solution (at a fixed concentration) to every tube and vortex briefly.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to ensure complete protein denaturation.[4]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid).[9]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with low organic content (e.g., 20% B), ramp up to a high organic content (e.g., 95% B) to elute the analytes, hold, and then return to initial conditions to re-equilibrate the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor ion to product ion transition for both the analyte and its SIL-IS. Example transitions would be determined during method development.

-

-

Section 5: Data Interpretation and Pharmacokinetic Insights

The output from the LC-MS/MS instrument is a chromatogram showing the intensity of the signal over time. The software integrates the area under the peak for both the unlabeled 3-Hydroxy Anagrelide and the labeled 3-Hydroxy Anagrelide-13C3.

A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. The concentration of 3-Hydroxy Anagrelide in the unknown samples is then calculated from this curve using their measured peak area ratios.

The use of this robust methodology enables the precise determination of key pharmacokinetic parameters, which are critical for understanding the drug's behavior in the body.

| Parameter | Anagrelide | 3-Hydroxy Anagrelide | Significance |

| Tmax (Time to Peak Conc.) | ~1.5 hours | ~2.5 hours | The active metabolite appears shortly after the parent drug.[5] |

| Cmax (Peak Plasma Conc.) | Lower in elderly patients | Higher in young patients | Demonstrates age-related differences in metabolism.[15] |

| AUC (Total Exposure) | Lower than metabolite | Approx. 2-fold higher than Anagrelide | The body is exposed to more of the active metabolite than the parent drug.[5] |

| t½ (Elimination Half-life) | ~1.5 hours | ~2.5 - 3.5 hours | The active metabolite is cleared more slowly from the body.[5][15] |

| Table 1: Representative pharmacokinetic parameters for Anagrelide and its active metabolite, 3-Hydroxy Anagrelide. Data synthesized from multiple clinical studies.[5][15] |

Conclusion

In the field of drug metabolism and pharmacokinetics, accuracy and precision are non-negotiable. The study of Anagrelide, a drug whose clinical effects are driven as much by its active metabolite as by the parent compound, exemplifies this principle. 3-Hydroxy Anagrelide-13C3 is not merely a reagent but a cornerstone of the bioanalytical validation process. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides the necessary analytical rigor to accurately quantify the primary active metabolite, 3-Hydroxy Anagrelide. This enables researchers and clinicians to build reliable pharmacokinetic models, understand patient-to-patient variability, assess drug-drug interactions involving the CYP1A2 pathway, and ultimately ensure the safe and effective use of Anagrelide therapy.

References

-

BenchChem. The Role of Labeled Anagrelide in Drug Metabolism Studies: A Technical Guide.

-

Jilma, B., et al. (2017). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development.

-

Drugs.com. (2023). Anagrelide: Package Insert / Prescribing Information / MOA.

-

Psaila, B., et al. (2011). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia. Journal of Thrombosis and Haemostasis.

-

Patsnap Synapse. (2024). What is the mechanism of Anagrelide Hydrochloride?

-

PubChem. Anagrelide. National Center for Biotechnology Information.

-

Jilma, B., et al. (2017). Pharmacokinetics of a Novel Anagrelide Extended‐Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. National Institutes of Health.

-

Al-Ghananeem, A. M., et al. (2023). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. National Institutes of Health.

-

Solomon, V. R., et al. (2007). Molecular Modelling Analysis of the Metabolism of Anagrelide. Science Alert.

-

Erusalimsky, J. D., et al. (2004). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology.

-

BenchChem. High-Throughput Quantification of Anagrelide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard.

-

Wagstaff, A. J., & Keating, G. M. (2006). Anagrelide. ResearchGate.

-

LGC Standards. 3-Hydroxy Anagrelide-13C3 (~80%).

-

Axios Research. 3-Hydroxy Anagrelide-13C3.

-

Ma, L., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry.

-

Toronto Research Chemicals. (2018). Novel routes to synthesis of stable isotope labelled drug reference standards with utility in pharmaceutical and medical research.

-

Sharma, T., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. National Institutes of Health.

-

Mallavarapu, R., et al. (2021). Summary of method development experiments. ResearchGate.

-

Ahn, W. S., & Antoniewicz, M. R. (2011). 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells. ResearchGate.

-

Li, W., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health.

-

Thermo Fisher Scientific. (2021). Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.

-

Wang, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health.

-

Sigma-Aldrich. Lc-ms internal standard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drugs.com [drugs.com]

- 6. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. documents.lgcstandards.com [documents.lgcstandards.com]

- 12. 3-Hydroxy Anagrelide-13C3 (~80%) | LGC Standards [lgcstandards.com]

- 13. 3-Hydroxy Anagrelide-13C3 - CAS - 1219393-12-0 | Axios Research [axios-research.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (≥ 65 years) patients with essential thrombocythemia - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

The Pharmacokinetics of Anagrelide and the Pivotal Role of 3-Hydroxy Anagrelide-¹³C₃ in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pharmacokinetic profile of anagrelide, a critical therapeutic agent for the management of thrombocythemia in myeloproliferative neoplasms. We will dissect the absorption, distribution, metabolism, and excretion (ADME) of anagrelide, with a particular focus on its clinically significant active metabolite, 3-hydroxy anagrelide. A core component of this guide is the elucidation of the bioanalytical methodologies essential for accurate pharmacokinetic studies, highlighting the indispensable role of the stable isotope-labeled internal standard, 3-Hydroxy Anagrelide-¹³C₃. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret robust pharmacokinetic and bioequivalence studies of anagrelide.

Introduction to Anagrelide: Mechanism and Clinical Indication

Anagrelide is an oral imidazoquinazoline derivative that effectively reduces elevated platelet counts.[1] Its primary clinical indication is the treatment of thrombocythemia, secondary to myeloproliferative neoplasms, to mitigate the risk of thrombosis and associated thrombo-hemorrhagic events.[2] The precise mechanism for platelet reduction is not fully understood, but it is known to involve the inhibition of megakaryocyte maturation and proplatelet formation, leading to a targeted decrease in platelet production.[3][4] Anagrelide and its active metabolite, 3-hydroxy anagrelide, are also potent inhibitors of phosphodiesterase III (PDE3).[5][6] While PDE3 inhibition does not directly contribute to the platelet-lowering effect, it is associated with cardiovascular effects such as vasodilation, positive inotropy, and chronotropy, which are important considerations in the clinical use of the drug.[5]

The Pharmacokinetic Journey of Anagrelide

A thorough understanding of the pharmacokinetic (PK) properties of anagrelide is paramount for optimizing dosing regimens and ensuring patient safety. The PK of anagrelide is characterized by rapid absorption, extensive metabolism, and a relatively short half-life.

Absorption

Following oral administration, anagrelide is rapidly absorbed from the gastrointestinal tract, with at least 70% of the dose being absorbed.[5] In fasted healthy subjects, peak plasma concentrations (Cmax) of anagrelide are typically reached within approximately one hour post-administration.[5]

The presence of food can influence the rate and extent of anagrelide absorption. Administration with food has been shown to decrease the Cmax of anagrelide by about 14%, while increasing the total exposure (AUC) by 20%.[5][7] For the active metabolite, 3-hydroxy anagrelide, food decreases the Cmax by approximately 29% but has no significant effect on the AUC.[5]

Distribution

Anagrelide is widely distributed throughout the body's tissues.[2] Studies in rats have shown that anagrelide and its metabolites can be secreted into milk.[2][5]

Metabolism: The Central Role of CYP1A2

Anagrelide undergoes extensive and rapid metabolism, primarily in the liver. The cytochrome P450 enzyme CYP1A2 is the principal enzyme responsible for its biotransformation.[1][3][5] This metabolic process yields two major metabolites:

-

3-Hydroxy Anagrelide (formerly BCH24426): This is a pharmacologically active metabolite. It exhibits similar potency and efficacy to the parent drug in its platelet-lowering effect.[5] Notably, the systemic exposure (AUC) to 3-hydroxy anagrelide is approximately two-fold higher than that of anagrelide itself.[5]

-

2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): This is an inactive metabolite.[1][5]

The significant contribution of CYP1A2 to anagrelide metabolism makes it susceptible to drug-drug interactions. Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can increase anagrelide exposure, while CYP1A2 inducers (e.g., omeprazole) may decrease its exposure.[5][8]

Caption: Metabolic Pathway of Anagrelide.

Excretion

Anagrelide and its metabolites are primarily excreted in the urine. Less than 1% of the administered dose is recovered in the urine as unchanged anagrelide.[5] Approximately 3% is recovered as 3-hydroxy anagrelide, and 16-20% as RL603.[5]

The plasma half-lives of anagrelide and 3-hydroxy anagrelide are relatively short, approximately 1.5 hours and 2.5 hours, respectively.[1][5]

Pharmacokinetics in Special Populations

The pharmacokinetic profile of anagrelide can be altered in specific patient populations, necessitating careful dose consideration.

| Population | Anagrelide Pharmacokinetics | 3-Hydroxy Anagrelide Pharmacokinetics | Clinical Considerations |

| Elderly (≥65 years) | Cmax and AUC are 36% and 61% higher, respectively, compared to younger adults.[5][7] | Cmax and AUC are 42% and 37% lower, respectively, in elderly patients.[5][7] | Lower presystemic metabolism to the active metabolite is observed, but no dose adjustment is typically required.[2][6] |

| Pediatric (7-16 years) | Dose-normalized Cmax and AUC are lower compared to adults.[5][7] | No significant differences in tmax and t1/2 compared to adults.[7][9] | Lower exposure has been observed, and use should be with caution.[6] |

| Hepatic Impairment (Moderate) | An 8-fold increase in total exposure (AUC) is observed.[5][7] | 77% higher mean AUC compared to healthy subjects.[5] | Dose reduction is required due to a significant increase in anagrelide exposure.[5] Contraindicated in severe hepatic impairment.[6] |

| Renal Impairment (Severe) | No significant effects on the pharmacokinetics of anagrelide.[5][7] | Not specified. | No dose adjustment is typically necessary. |

The Critical Role of 3-Hydroxy Anagrelide-¹³C₃ in Bioanalysis

Accurate and precise quantification of anagrelide and its active metabolite, 3-hydroxy anagrelide, in biological matrices is fundamental for pharmacokinetic and bioequivalence studies. The gold standard for such quantification is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10] A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).

3-Hydroxy Anagrelide-¹³C₃ is a stable isotope-labeled form of the active metabolite and serves as an ideal internal standard for the bioanalysis of anagrelide and its metabolites.[11]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a SIL-IS, such as 3-Hydroxy Anagrelide-¹³C₃, is a self-validating system that ensures the trustworthiness of the analytical results. Here's why:

-

Chemical and Physical Equivalence: A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, three ¹³C atoms). This ensures that the internal standard and the analyte behave virtually identically during all stages of sample preparation, chromatography, and ionization.

-

Correction for Variability: Any variability introduced during the analytical process, such as extraction losses, matrix effects (ion suppression or enhancement), and instrument fluctuations, will affect both the analyte and the SIL-IS to the same extent. By measuring the ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.

-

Superiority over Deuterated Standards: While deuterium-labeled standards are also used, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts, ensuring co-elution with the analyte and more reliable correction for matrix effects.[12]

A Representative Bioanalytical Protocol

The following is a detailed, step-by-step methodology for a typical LC-MS/MS assay for the quantification of anagrelide and 3-hydroxy anagrelide in human plasma, incorporating 3-Hydroxy Anagrelide-¹³C₃ as the internal standard. This protocol is based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.[13][14][15][16]

Materials and Reagents

-

Anagrelide and 3-hydroxy anagrelide reference standards

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of anagrelide, 3-hydroxy anagrelide, and 3-Hydroxy Anagrelide-¹³C₃ in a suitable organic solvent (e.g., methanol).

-

Working Solutions: Prepare serial dilutions of the anagrelide and 3-hydroxy anagrelide stock solutions to create calibration curve (CC) working solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the CC and QC working solutions to create the final calibration standards and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of 3-Hydroxy Anagrelide-¹³C₃ at a fixed concentration.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot a small volume (e.g., 100 µL) of plasma samples (unknowns, CCs, and QCs) into a 96-well plate.

-

Internal Standard Addition: Add a precise volume of the 3-Hydroxy Anagrelide-¹³C₃ working solution to all wells except for the blank plasma.

-

Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol, typically 3-4 times the plasma volume) to each well.

-

Vortexing and Centrifugation: Vortex the plate to ensure thorough mixing and protein precipitation. Centrifuge the plate at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small, precise volume of the prepared sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transitions for anagrelide, 3-hydroxy anagrelide, and 3-Hydroxy Anagrelide-¹³C₃.

-

Method Validation

The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[13][14][15][16] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentrations of the analytes.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Matrix Effect: The influence of matrix components on the ionization of the analytes.

-

Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.

Caption: Experimental Workflow for Bioanalysis.

Conclusion

The pharmacokinetic profile of anagrelide is well-characterized, with its extensive metabolism by CYP1A2 into the active metabolite 3-hydroxy anagrelide being a key determinant of its clinical effects and potential for drug interactions. For drug development professionals and researchers, a deep understanding of these pharmacokinetic principles is essential. Furthermore, the ability to accurately and reliably quantify anagrelide and 3-hydroxy anagrelide in biological matrices is the bedrock of robust pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, specifically 3-Hydroxy Anagrelide-¹³C₃, within a validated LC-MS/MS method, represents the pinnacle of bioanalytical science, ensuring the integrity and trustworthiness of the data that underpins critical drug development decisions.

References

-

PubChem. Anagrelide. National Center for Biotechnology Information. [Link]

-

RxList. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Psaila, B., et al. (2017). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development, 6(5), 483-491. [Link]

-

Drugs.com. Anagrelide: Package Insert / Prescribing Information / MOA. [Link]

-

Al-Majagli, T., et al. (2025). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 18(8), 1-13. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

PrescriberPoint. Drug Interactions for Agrylin - Anagrelide Hydrochloride capsule. [Link]

-

RxList. What Other Drugs Interact with Anagrelide? [Link]

-

Medindia. Anagrelide Interaction with other Drugs. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

-

Cancer Care Ontario. anagrelide. [Link]

-

U.S. Food and Drug Administration. AGRYLIN (anagrelide hydrochloride) Label. [Link]

-

Science Alert. Molecular Modelling Analysis of the Metabolism of Anagrelide. [Link]

-

European Pharmaceutical Training and Research Initiative. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

-

European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

-

Medscape. Agrylin (anagrelide) dosing, indications, interactions, adverse effects, and more. [Link]

-

Patsnap Synapse. What is the mechanism of Anagrelide Hydrochloride? [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Drugs.com. Anagrelide Interactions Checker. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

CZEMP. Anagrelide. [Link]

-

U.S. Food and Drug Administration. AGRYLIN (anagrelide hydrochloride) Label. [Link]

-

ResearchGate. (2017). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. [Link]

-

ResearchGate. (2015). Pharmacokinetics and tolerability of anagrelide hydrochloride in young (18-50 years) and elderly (>= 65 years) patients with essential thrombocythemia. [Link]

-

Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3126-3135. [Link]

-

ResearchGate. (2019). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. [Link]

-

Axios Research. 3-Hydroxy Anagrelide-13C3. [Link]

-

ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]

-

ResearchGate. (2012). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. [Link]

-

Newcastle University ePrints. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. [Link]

-

Pharmaffiliates. Anagrelide-Impurities. [Link]

Sources

- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. cancercareontario.ca [cancercareontario.ca]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Drug Interactions for Agrylin - Anagrelide Hydrochloride capsule - 6 Major Interactions - 661 Total Interactions [prescriberpoint.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Hydroxy Anagrelide-13C3 - CAS - 1219393-12-0 | Axios Research [axios-research.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. id-eptri.eu [id-eptri.eu]

- 16. fda.gov [fda.gov]

- 17. 3-Hydroxy Anagrelide-13C3 (~80%) | LGC Standards [lgcstandards.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

Basic principles of using stable isotope-labeled standards in bioanalysis

An In-depth Technical Guide to the Core Principles of Using Stable Isotope-Labeled Standards in Bioanalysis

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fundamental principles and best practices for utilizing stable isotope-labeled internal standards (SIL-IS) in bioanalysis. It is intended for researchers, scientists, and professionals in drug development who seek to enhance the accuracy, precision, and robustness of their quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

The Foundational Principle: Isotope Dilution Mass Spectrometry

At the heart of modern quantitative bioanalysis lies the principle of isotope dilution. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. The SIL-IS serves as an internal "mimic" of the analyte, experiencing similar physical and chemical behaviors throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.

The key to this method's success is that the SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS. By measuring the ratio of the analyte's signal to the SIL-IS's signal, we can accurately quantify the analyte, as this ratio remains constant even if sample loss occurs during processing.

Selecting the Optimal Stable Isotope-Labeled Internal Standard

The selection of an appropriate SIL-IS is a critical decision that directly impacts the quality and reliability of the bioanalytical data. The ideal SIL-IS should be a true "homologue" of the analyte, differing only in its isotopic composition.

Key Selection Criteria:

-

Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment to minimize any contribution to the analyte's signal.

-

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is crucial to prevent isotopic crosstalk. A mass shift of +3 Da or more is generally recommended.

-

Isotopic Stability: The incorporated stable isotopes must not be prone to exchange with protons from the solvent or matrix. Deuterium (²H) labeling on heteroatoms or activated carbon atoms can sometimes be susceptible to back-exchange.

-

Chromatographic Co-elution: The SIL-IS and the analyte should co-elute to ensure they experience the same matrix effects during ionization.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of SIL-IS in a bioanalytical method involves a series of well-defined steps.

3.1. Preparation of Stock and Working Solutions

-

Stock Solutions: Accurately weigh a known amount of the SIL-IS and dissolve it in a suitable solvent to create a concentrated stock solution. The stability of this solution should be established and documented.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution. These solutions will be used to spike into calibration standards, quality control (QC) samples, and unknown study samples.

3.2. Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of the analyte into a representative blank matrix (e.g., plasma, urine). A constant amount of the SIL-IS from a working solution is added to each standard.

-

Quality Control Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards. These are used to assess the accuracy and precision of the method during validation and sample analysis.

3.3. Sample Extraction and Analysis

-

Sample Spiking: A known volume of the SIL-IS working solution is added to each unknown study sample.

-

Sample Preparation: The samples (including calibration standards, QCs, and unknowns) are then subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.

-

LC-MS Analysis: The extracted samples are injected into the LC-MS system. The analyte and SIL-IS are separated chromatographically and detected by the mass spectrometer.

Visualizing the Workflow:

Figure 1. General workflow for bioanalysis using SIL-IS.

Method Validation: Ensuring Trustworthiness

A bioanalytical method utilizing a SIL-IS must undergo rigorous validation to ensure its reliability. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed.

Key Validation Parameters:

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and SIL-IS in blank matrix samples. |

| Accuracy & Precision | The mean accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |

| Matrix Effect | The matrix factor should be consistent and reproducible. The CV of the matrix factor across different lots of matrix should be ≤15%. |

| Recovery | The extraction recovery of the analyte and SIL-IS should be consistent and reproducible, although it does not need to be 100%. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term) must be established. |

Advanced Topic: Troubleshooting Isotopic Crosstalk

Isotopic crosstalk, or interference, can occur when the isotopic distribution of the analyte contributes to the signal of the SIL-IS, or vice versa. This can lead to inaccurate quantification.

Sources of Isotopic Crosstalk:

-

Isotopic Impurity of SIL-IS: The presence of unlabeled analyte in the SIL-IS material.

-

Natural Isotopic Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can lead to a small M+1 or M+2 peak that might overlap with the SIL-IS signal.

Mitigation Strategies:

-

Use a SIL-IS with a higher mass shift: A larger mass difference (e.g., +6 Da) can move the SIL-IS signal further away from the analyte's isotopic cluster.

-

Monitor multiple transitions: For both the analyte and the SIL-IS, monitor multiple fragment ion transitions in the mass spectrometer to confirm identity and purity.

-

Software corrections: Some mass spectrometry software packages have algorithms to correct for known isotopic contributions.

Visualizing Isotopic Interference:

Figure 2. Potential sources of isotopic crosstalk.

Conclusion: The Gold Standard in Bioanalysis

The use of stable isotope-labeled internal standards has become the gold standard in quantitative bioanalysis, particularly for regulatory submissions. When properly selected, prepared, and validated, SIL-IS provides an unparalleled level of accuracy and precision by effectively compensating for variability in sample preparation and matrix effects. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to develop and implement robust and reliable bioanalytical methods.

References

Navigating the Landscape of a Critical Internal Standard: A Technical Guide to 3-Hydroxy Anagrelide-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of Isotopically Labeled Metabolites in Pharmaceutical Development

In the rigorous and highly regulated world of pharmaceutical development, the accurate quantification of drug metabolites is paramount. It informs pharmacokinetics, safety profiles, and ultimately, the efficacy of a therapeutic agent. Anagrelide, a medication used to treat essential thrombocythemia, undergoes metabolism to its active metabolite, 3-Hydroxy Anagrelide. To precisely measure this metabolite in biological matrices, a stable isotopically labeled internal standard is indispensable. This guide provides an in-depth technical overview of the commercial sources and purity considerations for 3-Hydroxy Anagrelide-¹³C₃, a key tool for researchers in this field. The incorporation of three ¹³C atoms provides a distinct mass shift, enabling clear differentiation from the endogenous metabolite in mass spectrometry-based assays, without altering the chemical properties of the molecule.

Commercial Sourcing: A Comparative Overview

3-Hydroxy Anagrelide-¹³C₃ is available from a select number of specialized chemical suppliers that focus on pharmaceutical reference standards and isotopically labeled compounds. The choice of supplier often depends on a combination of factors including stated purity, availability, lot-to-lot consistency, and the comprehensiveness of the accompanying analytical data.

| Supplier | Typical Purity | Notes | CAS Number |

| LGC Standards | ~80%[1] | Offers various pack sizes. | 1219393-12-0[1] |

| Axios Research | Stated as a fully characterized reference standard, compliant with regulatory guidelines.[2] | Provides a comprehensive Certificate of Analysis (CoA) with analytical data. | 1219393-12-0[2] |

| Pharmaffiliates | >80-90% by HPLC[3] | Also supplies a range of Anagrelide impurities and other stable isotopes.[4] | 1219393-12-0[3] |

| Toronto Research Chemicals (TRC) | ~80%[5] | Available through various distributors such as Fisher Scientific. | 1219393-12-0[5] |

Note: The purity of isotopically labeled standards can sometimes be lower than their unlabeled counterparts due to the complexities of the synthetic process. It is crucial to obtain a lot-specific Certificate of Analysis to understand the precise purity and impurity profile.

The Scientific Underpinnings of Purity: Synthesis and Potential Impurities

A deep understanding of the synthetic route is critical to anticipating potential impurities. While the exact, proprietary synthesis methods for commercial 3-Hydroxy Anagrelide-¹³C₃ are not publicly disclosed, a likely pathway can be inferred from the known synthesis of Anagrelide and its unlabeled 3-hydroxy metabolite, combined with common isotopic labeling techniques.

A plausible synthetic approach would involve the introduction of the ¹³C₃-label at a late stage to a precursor of Anagrelide, followed by the hydroxylation step. A patent for the preparation of Anagrelide and its analogues suggests that isotopically-labeled compounds can be prepared by using an appropriate isotopically-labeled reagent in place of the non-labeled reagent in the conventional synthesis.[6]

The synthesis of the unlabeled 3-hydroxyanagrelide has been described and provides insights into potential related substances.[7][8]

Sources

- 1. 3-Hydroxy Anagrelide-13C3 (~80%), TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Hydroxy Anagrelide-13C3 (~80%), TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 6. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide - ePrints - Newcastle University [eprints.ncl.ac.uk]

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 3-Hydroxy Anagrelide-13C3

Abstract

This technical guide provides an in-depth methodology for interpreting the Certificate of Analysis (CoA) for 3-Hydroxy Anagrelide-13C3, a critical stable isotope-labeled internal standard used in bioanalytical and drug metabolism studies. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond a superficial review of specifications. It delves into the scientific principles behind the characterization data, explaining the causality behind the analytical techniques employed and offering a self-validating framework for ensuring the integrity of this reference material. We will dissect the crucial data points—identity, chemical purity, and isotopic enrichment—providing field-proven insights to empower users to accurately calculate concentration, anticipate analytical behavior, and ensure the generation of robust, reproducible data in a regulated environment.

Introduction: The Critical Role of a Labeled Metabolite Standard

Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, a condition associated with myeloproliferative neoplasms.[1] Its mechanism involves, in part, the inhibition of megakaryocyte maturation.[2] Upon administration, Anagrelide is rapidly and extensively metabolized in the liver, primarily by the Cytochrome P450 1A2 (CYP1A2) enzyme.[3] This biotransformation yields its major active metabolite, 3-Hydroxy Anagrelide (6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2-one).[4][5] This metabolite not only shares the platelet-lowering efficacy of the parent drug but also exhibits approximately 40 times greater potency as a phosphodiesterase 3 (PDE3) inhibitor.[4][6]

Given that the plasma exposure (AUC) to 3-Hydroxy Anagrelide is roughly twice that of the parent drug, its accurate quantification in biological matrices is paramount for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[3][4] This necessitates the use of a high-purity, well-characterized internal standard. 3-Hydroxy Anagrelide-13C3 serves this exact purpose. As a stable isotope-labeled (SIL) analogue, it is chemically identical to the endogenous metabolite but is distinguishable by mass spectrometry due to the incorporation of three heavy carbon-13 atoms.[7][8] This mass difference allows it to be added to a biological sample at a known concentration to accurately correct for analyte loss during sample extraction and variability in instrument response.

The Certificate of Analysis (CoA) is the legal document that guarantees the identity, quality, and purity of this reference standard.[9][10][11] For a SIL standard, the CoA is more complex than for a typical small molecule, as it must define not only the chemical purity but also the isotopic integrity. This guide will equip you with the expertise to decode this critical document.

Caption: Metabolic pathway of Anagrelide.[3][4]

The Anatomy of a CoA: Establishing Identity and Structure

The first objective of a CoA is to unequivocally confirm that the material in the vial is, in fact, 3-Hydroxy Anagrelide-13C3. This is achieved through a combination of orthogonal analytical techniques.[12][13]

| Parameter | Example Information | Significance |

| Product Name | 3-Hydroxy Anagrelide-13C3 | The common name of the analyte. |

| CAS Number | 1219393-12-0[14] | A unique registry number for the labeled chemical substance. |

| Unlabeled CAS | 733043-41-9[15] | The CAS number for the corresponding unlabeled compound. |

| Molecular Formula | C₇¹³C₃H₇Cl₂N₃O₂[16] | Defines the elemental composition, specifying the number of ¹³C atoms. |

| Molecular Weight | 275.07 g/mol [16] | The theoretical molecular weight based on the ¹³C₃ formula. |

| Batch/Lot Number | B-12345 | A unique identifier for the specific production batch being certified. |

Mass Spectrometry (MS): The Definitive Identity Test

Mass spectrometry is the cornerstone of identity confirmation for a SIL standard. It directly measures the mass-to-charge ratio (m/z) of the molecule, providing empirical evidence that validates the molecular formula.

-

Expert Insight: A high-resolution mass spectrometer (HRMS) is used to obtain an accurate mass measurement, typically within 5 ppm of the theoretical value. For 3-Hydroxy Anagrelide-13C3 (C₇¹³C₃H₇Cl₂N₃O₂), the expected monoisotopic mass is ~274.9982 Da. The CoA will report a result like "Conforms to Structure" or list the measured mass, which should align with this theoretical value. The key confirmation is the mass shift of +3.01 Da compared to the unlabeled analogue (monoisotopic mass ~271.9882 Da).[17]

-

Trustworthiness Check: The molecule contains two chlorine atoms. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic pattern in the mass spectrum. The CoA data is trustworthy because it will implicitly account for this pattern. The primary peak (M) will be accompanied by an M+2 peak of about 65% the intensity and an M+4 peak of about 10% the intensity. This signature pattern provides a secondary layer of identity confirmation beyond the accurate mass alone.

Nuclear Magnetic Resonance (¹H-NMR): Confirming the Molecular Skeleton

While MS confirms the mass, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the structure's hydrogen framework. It provides information about the chemical environment of each proton, verifying that the core structure of 3-Hydroxy Anagrelide is correct.

-

Expert Insight: The CoA will almost always summarize the result as "Conforms to Structure".[18] The executing laboratory compares the spectrum of the synthesized batch against a fully characterized reference spectrum. They ensure that all expected peaks are present, have the correct chemical shift, show the appropriate splitting patterns (multiplicity), and integrate to the correct number of protons. For a SIL standard, the ¹H-NMR spectrum should be virtually identical to its unlabeled counterpart, as the ¹³C nuclei do not significantly alter the proton chemical shifts.

Quantifying Purity: A Two-Dimensional Problem

For a SIL standard, "purity" is not a single value. It is a composite of two distinct parameters: Chemical Purity and Isotopic Purity (or Enrichment) . A failure to understand both can lead to significant errors in downstream quantitative experiments.

Caption: Relationship between Chemical and Isotopic Purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity defines what percentage of the material is the chemical entity "3-Hydroxy Anagrelide" (regardless of its isotopic composition) versus other chemically distinct impurities (e.g., residual solvents, starting materials, degradation products).[19][20]

-